molecular formula C14H12FNO3S2 B11983276 4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B11983276
M. Wt: 325.4 g/mol
InChI Key: IZMJTWCXUUYGLB-DHZHZOJOSA-N
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Description

4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic organic compound with the molecular formula C14H12FNO3S2 and a molecular weight of 325.383 g/mol . This compound is part of a class of thiazolidinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromo-γ-butyrolactone under basic conditions to yield the thiazolidinone ring. The final step involves the hydrolysis of the lactone ring to form the butanoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazolidinone derivatives, which are studied for their potential as catalysts and ligands in various chemical reactions.

    Biology: The compound is investigated for its antimicrobial, antifungal, and antiviral properties. It has shown activity against a range of bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antidiabetic agent. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also interfere with the DNA replication process in microbial cells, leading to their death. Additionally, the compound has been shown to modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

4-(5-(4-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can be compared with other thiazolidinone derivatives, such as:

    4-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Similar structure but with a chlorine atom instead of fluorine, which may affect its biological activity and reactivity.

    4-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: Contains a methyl group, which can influence its lipophilicity and pharmacokinetic properties.

    4-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid: The presence of a methoxy group can alter its electronic properties and interactions with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C14H12FNO3S2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C14H12FNO3S2/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8+

InChI Key

IZMJTWCXUUYGLB-DHZHZOJOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)O)F

Origin of Product

United States

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